2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule characterized by its complex chemical structure. This compound's unique structural features make it a subject of interest in various fields such as medicinal chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process. Common starting materials might include 2-methoxyethanol, phenylhydrazine, carbon disulfide, and 5-methylisoxazole. Key reaction steps could involve:
Formation of the imidazole ring by cyclization of phenylhydrazine and a suitable aldehyde or ketone.
Thiol addition to the imidazole to introduce the thioether linkage.
Acetamide formation via an amide coupling reaction between the thioether imidazole intermediate and 5-methylisoxazole acetic acid derivative.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound are not readily available, typical strategies would involve optimizing the laboratory synthesis steps for higher yields and cost-effectiveness. Scaling up reactions might include continuous flow chemistry and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions at the thioether or methoxyethyl groups.
Reduction: : Potential reduction of the imidazole ring or amide functionalities.
Substitution: : Substitution reactions at the phenyl ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation of the thioether could yield sulfoxide or sulfone derivatives. Reduction of the imidazole ring might produce dihydroimidazole derivatives, whereas substitution reactions could introduce various functional groups at different positions on the aromatic rings.
Scientific Research Applications
Chemistry
This compound can serve as a model molecule for studying thioether and amide chemistry, providing insights into reaction mechanisms and stability of such linkages.
Biology
In biological research, this compound might be studied for its potential interactions with proteins or nucleic acids, possibly acting as an inhibitor or activator of specific enzymes.
Medicine
Potential therapeutic applications could include the investigation of its pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, derivatives of this compound might be explored for use as intermediates in the synthesis of more complex molecules, or as components in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, the compound might interact with bacterial cell membranes or specific enzymes to inhibit growth. Molecular targets could include enzymes involved in metabolic pathways or structural proteins in cells.
Comparison with Similar Compounds
Similar compounds to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide might include other thioether-linked imidazoles or amides. Compared to these analogs, this compound might offer unique properties such as enhanced stability, specific binding affinities, or distinct biological activities.
Here’s a short list of similar compounds:
2-(1-(2-Methoxyethyl)-1H-imidazol-2-ylthio)acetamide
2-(5-Phenyl-1H-imidazol-2-ylthio)-N-(5-methylisoxazol-3-yl)acetamide
1-(2-Methoxyethyl)-5-phenyl-1H-imidazole-2-thiol
Exploring the nuances of this compound reveals much about its potential applications and chemical behaviors. It stands as a versatile molecule with broad implications across scientific disciplines.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-10-16(21-25-13)20-17(23)12-26-18-19-11-15(22(18)8-9-24-2)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKRXXUWMXTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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